molecular formula C16H22ClNO5S2 B2546749 1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine CAS No. 1448130-97-9

1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine

Cat. No. B2546749
CAS RN: 1448130-97-9
M. Wt: 407.92
InChI Key: KGECKHGBYCMDPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. It is a complex molecule with a unique structure that makes it suitable for different types of research.

Scientific Research Applications

Pharmaceutical and Medicinal Significance of Sulfur-Containing Motifs

Sulfur-based compounds, particularly those featuring sulfonyl or sulfonamide groups, have demonstrated a wide range of pharmacological properties. These compounds offer a high degree of structural diversity, making them pivotal in the discovery of new therapeutic agents. The development of sulfonamide-containing analogues that are less toxic, cost-effective, and highly active is a prominent research topic in medicinal chemistry. Currently, over 150 FDA-approved sulfur-based drugs are utilized for treating various diseases, showcasing their therapeutic potency. This review underscores the advancements in sulfonyl or sulfonamide-based compounds across a plethora of therapeutic applications, including antimicrobial, anti-inflammatory, antiviral, anticonvulsant, antitubercular, antidiabetic, antileishmanial, carbonic anhydrase, antimalarial, anticancer, and other medicinal agents. The review aims to inspire new ideas for the structural design and development of potent and less toxic sulfur-based drugs against numerous life-threatening diseases (Chuang Zhao et al., 2018).

Diuretics with Carbonic Anhydrase Inhibitory Action

Benzothiadiazines and high-ceiling diuretics, containing primary sulfamoyl moieties, act as zinc-binding groups in the metalloenzyme carbonic anhydrase (CA). These drugs have been clinically utilized and recently shown to exhibit weak inhibition against isoforms CA I and II, but stronger activity against isoforms involved in other significant pathologies such as obesity, cancer, epilepsy, and hypertension. This review covers the clinically used diuretics with CA inhibitory properties and presents a patent literature review from 2005 to 2013. It provides an expert opinion on the combination of diuretic sulfonamide CA inhibitors with other agents useful in managing cardiovascular diseases and obesity. These combinations offer a better therapeutic activity compared to similar diuretics that do not inhibit CAs, highlighting the polypharmacological and drug repositioning effects of these drugs (F. Carta & C. Supuran, 2013).

Sulfonamides in the Environment and Their Influence on Human Health

This review discusses the presence of sulfonamides in the environment, primarily derived from agricultural activities, and the potential hazards they pose to human health. Sulfonamides, used extensively as anti-infectives in healthcare and veterinary medicine, have led to changes in microbial populations that could be harmful to human health. This review analyzes over 160 papers to conclude that small amounts of sulfonamides found in the environment have resulted in significant environmental and health concerns. The review emphasizes the need for administrative actions to reduce the risk associated with the presence of sulfonamides in the biosphere (W. Baran et al., 2011).

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonyl-3-cyclohexylsulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO5S2/c1-23-15-8-7-12(17)9-16(15)25(21,22)18-10-14(11-18)24(19,20)13-5-3-2-4-6-13/h7-9,13-14H,2-6,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGECKHGBYCMDPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CC(C2)S(=O)(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.